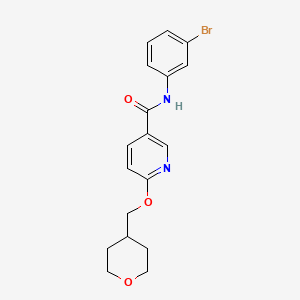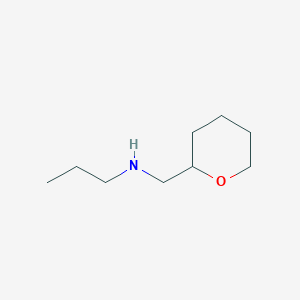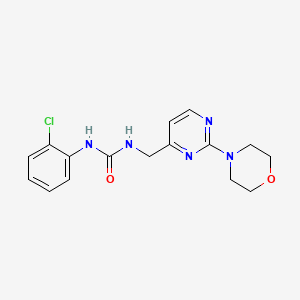
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is an organic compound that features a bromophenyl group, a tetrahydropyran ring, and a nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with nicotinic acid under specific conditions to form the bromophenyl intermediate.
Introduction of the Tetrahydropyran Group: The intermediate is then reacted with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst to introduce the tetrahydropyran group.
Final Coupling Reaction: The final step involves coupling the intermediate with nicotinic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- N-(3-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Uniqueness
N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(3-bromophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-15-2-1-3-16(10-15)21-18(22)14-4-5-17(20-11-14)24-12-13-6-8-23-9-7-13/h1-5,10-11,13H,6-9,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXRSQBSGWZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)
![N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2398378.png)
![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2398381.png)
![ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2398386.png)
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)

![N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2398389.png)
![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2398391.png)

